molecular formula C20H26N2 B1257275 Hobartine

Hobartine

Cat. No. B1257275
M. Wt: 294.4 g/mol
InChI Key: NSDQMUJDDVITQX-VDZJLULYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hobartine is a natural product found in Aristotelia chilensis with data available.

Scientific Research Applications

Chemical Structure and Properties

Hobartine is a tetracyclic indole alkaloid isolated from Aristotelia chilensis, known for its unique chemical structure. It lacks a keto group and features an endo double bond, distinguishing it from related compounds. Its structure is crucial as it influences its chemical behavior and potential applications in various fields (Paz Robles et al., 2014).

Applications Beyond Hobartine

While specific applications of Hobartine in scientific research are limited, the name "Hobart" appears in various scientific contexts, ranging from health research in Tasmania to studies on climate change and environmental issues in the region. These studies, although not directly related to Hobartine, reflect the diverse research activities associated with the name Hobart, such as examining serum 25‐(OH)D levels, public polarisation about climate change, and the role of medical physics in cancer research (Ding et al., 2010), (Lucas, 2018), (Ebert et al., 2018).

properties

Product Name

Hobartine

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

3-[[(1S,2R,5S)-4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl]methyl]-1H-indole

InChI

InChI=1S/C20H26N2/c1-13-8-9-15-11-17(13)19(22-20(15,2)3)10-14-12-21-18-7-5-4-6-16(14)18/h4-8,12,15,17,19,21-22H,9-11H2,1-3H3/t15-,17-,19+/m0/s1

InChI Key

NSDQMUJDDVITQX-VDZJLULYSA-N

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1[C@H](NC2(C)C)CC3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CCC2CC1C(NC2(C)C)CC3=CNC4=CC=CC=C43

synonyms

3-((1S,5S)-(4,4,8-trimethylbicyclo(3.3.1)non-7-en-2-yl)methyl)-2,3-dihydro-1H-indole
hobartine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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